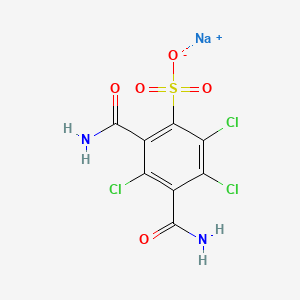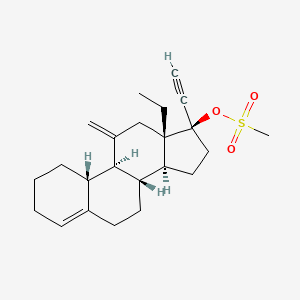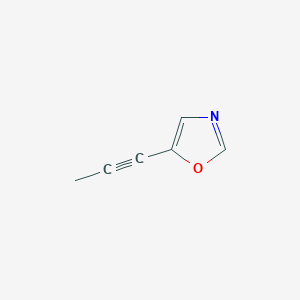
5-Prop-1-ynyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Prop-1-ynyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the prop-1-ynyl group at the 5-position of the oxazole ring adds unique chemical properties, making it a valuable compound for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing oxazole derivatives, including 5-Prop-1-ynyl-1,3-oxazole, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethyl isocyanides (TosMICs) under basic conditions . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring.
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of efficient and eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be effective in the synthesis of oxazole derivatives, offering high stability and easy separation from the reaction mixture using an external magnet . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Prop-1-ynyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The prop-1-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Prop-1-ynyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Prop-1-ynyl-1,3-oxazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family, lacking the prop-1-ynyl group.
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms at different positions.
Oxadiazole: A related heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
5-Prop-1-ynyl-1,3-oxazole is unique due to the presence of the prop-1-ynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be suitable .
Propriétés
Formule moléculaire |
C6H5NO |
|---|---|
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
5-prop-1-ynyl-1,3-oxazole |
InChI |
InChI=1S/C6H5NO/c1-2-3-6-4-7-5-8-6/h4-5H,1H3 |
Clé InChI |
JRWRICWSQMQHMC-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CN=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


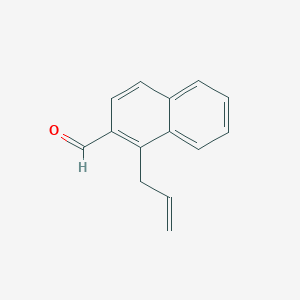
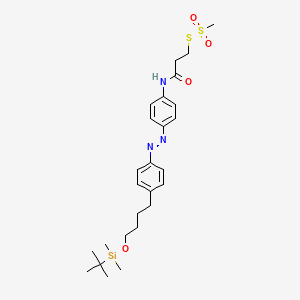
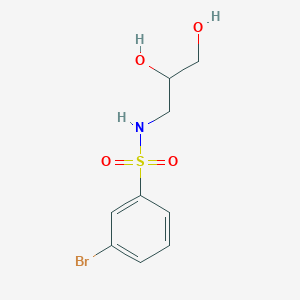
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)

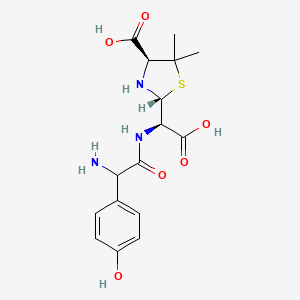


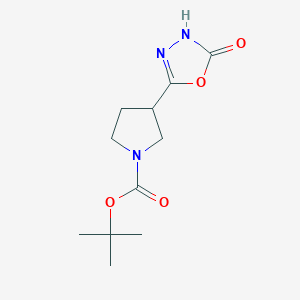
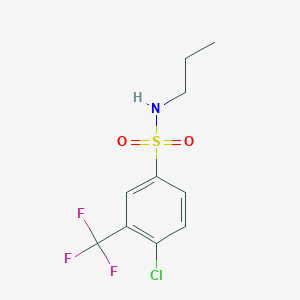
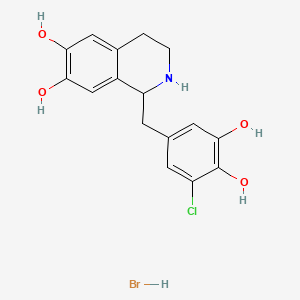
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
